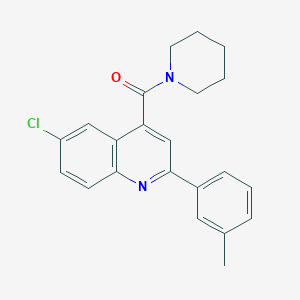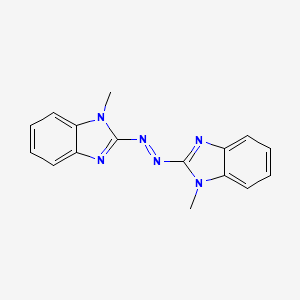
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline, also known as CMMPQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-tumor activity. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been found to inhibit the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows for the production of large quantities of the compound for research purposes. However, one limitation of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its therapeutic effects.
Future Directions
There are several future directions for the study of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
Synthesis Methods
The synthesis of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline involves the reaction of 6-chloro-2-nitroaniline with 3-methylbenzoyl chloride in the presence of a base to form 6-chloro-2-(3-methylphenyl)-4-nitroaniline. This is then reduced with iron powder and hydrochloric acid to obtain 6-chloro-2-(3-methylphenyl)-4-aminophenol. The final step involves the reaction of 6-chloro-2-(3-methylphenyl)-4-aminophenol with piperidine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent to form 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
Scientific Research Applications
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in various cancer cell lines and has been found to inhibit the growth of cancer cells by inducing apoptosis. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been studied for its potential as a neuroprotective agent in the treatment of Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
properties
IUPAC Name |
[6-chloro-2-(3-methylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-6-5-7-16(12-15)21-14-19(22(26)25-10-3-2-4-11-25)18-13-17(23)8-9-20(18)24-21/h5-9,12-14H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYWOMFJVAIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)
![1-(cyclohexylmethyl)-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5970119.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-fluorobenzamide](/img/structure/B5970124.png)
![N-[1-(4-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970130.png)
![N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B5970138.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)

![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)
